Annomuricin A

Übersicht

Beschreibung

Annomuricin A is a bioactive compound belonging to the class of annonaceous acetogeninsThis compound is known for its potent biological activities, including anticancer, antimicrobial, and antiviral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Annomuricin A involves several steps, starting from the extraction of the plant material. The process typically includes:

Extraction: The plant material (leaves, stems, or seeds) is subjected to solvent extraction using solvents like methanol or ethanol.

Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Purification: Further purification is achieved through recrystallization or additional chromatographic steps

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Annomuricin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: Reduction reactions can modify the lactone ring structure, impacting its bioactivity.

Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new analogs with potential therapeutic benefits

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various alkylating agents or acylating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Annomuricin A has demonstrated significant cytotoxic effects against various cancer cell lines:

- Breast Cancer (MCF-7) : Exhibits an effective dose (ED50) greater than 1.0 μg/mL.

- Colon Cancer (HT-29) : Shows an ED50 of approximately 0.435 μg/mL.

- Lung Cancer (A549) : Displays an ED50 of 0.33 μg/mL .

These findings suggest that this compound may play a crucial role in developing new cancer therapies, particularly for resistant cancer types.

Anti-inflammatory Effects

Beyond its anticancer properties, this compound exhibits anti-inflammatory activities. Research indicates that compounds from Annona muricata can inhibit inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Antimicrobial Activity

This compound has shown promise against various pathogens, including bacteria and fungi. Its broad-spectrum antimicrobial properties make it a candidate for developing natural antibiotics .

Case Study 1: In Vivo Efficacy Against Colorectal Cancer

A study evaluated the chemopreventive effects of an ethyl acetate extract containing this compound on azoxymethane-induced colorectal aberrant crypt foci in rats. The results indicated a significant reduction in the formation of these precursors to cancer, demonstrating the potential of this compound as a preventive agent against colorectal cancer .

Case Study 2: Cytotoxicity Profiling

In vitro studies involving various cancer cell lines have established the cytotoxic profile of this compound. The compound was isolated and tested against MCF-7 and HT-29 cells, revealing potent anticancer activity with low IC50 values, suggesting high efficacy at minimal concentrations .

Wirkmechanismus

Annomuricin A exerts its effects through multiple mechanisms:

Mitochondrial Inhibition: It inhibits the mitochondrial complex I (NADH ubiquinone oxidoreductase), leading to the disruption of cellular respiration and induction of apoptosis in cancer cells.

Calcium Chelation: this compound can chelate calcium ions, affecting cellular signaling pathways and leading to cell death.

Hydrophobic Interactions: It forms hydrophobic interactions with cellular membranes, disrupting their integrity and function.

Vergleich Mit ähnlichen Verbindungen

Annomuricin A is part of a larger family of acetogenins, which includes compounds like Annomuricin B, Annomuricin C, Muricatocin C, Muricatacin, cis-Annonacin, Annonacin-10-one, cis-Goniothalamicin, Arianacin, and Javoricin . Compared to these compounds, this compound is unique due to its specific hydroxylation pattern and lactone ring structure, which contribute to its distinct biological activities .

Conclusion

This compound is a remarkable compound with diverse biological activities and significant potential in various scientific fields. Its unique chemical structure and potent bioactivity make it a valuable subject of study for researchers worldwide.

Biologische Aktivität

Annomuricin A is a significant bioactive compound derived from the leaves of Annona muricata, commonly known as graviola. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment. This article explores the biological activity of this compound, presenting findings from various studies, including in vitro and in vivo research, and summarizing relevant case studies.

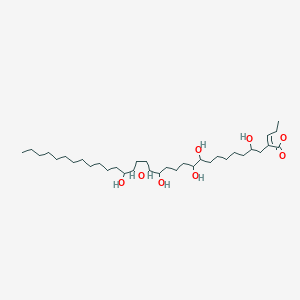

This compound belongs to a class of compounds known as acetogenins, which are characterized by their unique chemical structures that include hydroxyl functional groups and α, β-unsaturated γ-lactones. These structural features are believed to contribute to their biological activities, particularly their cytotoxic effects against cancer cells.

Table 1: Chemical Structure of this compound

| Compound | Structural Features |

|---|---|

| This compound | Hydroxyl groups, α, β-unsaturated γ-lactone |

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have reported the following effective doses (ED50) for this compound:

- Human Breast Carcinoma (MCF-7) : ED50 > 1.0 μg/mL

- Human Colon Adenocarcinoma (HT-29) : ED50 > 1.0 μg/mL

- Human Lung Cancer (A549) : ED50 = 0.33 μg/mL

- Brine Shrimp Toxicity (BST) : LC50 = 0.625 μg/mL

These results suggest that while this compound shows significant activity against certain cancer types, its potency varies across different cell lines .

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves several key processes:

- Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.

- Caspase Activation : The compound activates caspases (caspase-3 and caspase-9), which are critical for the execution phase of apoptosis.

- Regulation of Bcl-2 Family Proteins : Treatment with this compound has been shown to upregulate pro-apoptotic protein Bax and downregulate anti-apoptotic protein Bcl-2, promoting cell death .

| Mechanism | Description |

|---|---|

| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential |

| Caspase Activation | Induction of caspase-3 and caspase-9 activity |

| Bcl-2 Family Regulation | Upregulation of Bax and downregulation of Bcl-2 |

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. For instance, animal models treated with extracts containing this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. The compound's ability to affect tumor microenvironments and modulate immune responses is an area of active research .

Case Studies

Several case studies have highlighted the use of Annona muricata extracts, including those rich in this compound, among patients seeking alternative cancer therapies:

- Jamaican Study : Approximately 60% of cancer patients reported using A. muricata for treatment.

- Trinidad Study : 80.9% of patients with breast or prostate cancer utilized A. muricata extracts.

- Peruvian Study : 14% of liver cancer patients used A. muricata for symptom management.

These studies reflect a growing interest in the use of natural products like this compound in complementary oncology .

Eigenschaften

IUPAC Name |

2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLLEWSLYZCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937287 | |

| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167172-78-3, 167355-37-5, 167355-39-7 | |

| Record name | 5-Methyl-3-[2,8,9,13-tetrahydroxy-13-[tetrahydro-5-(1-hydroxytridecyl)-2-furanyl]tridecyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167172-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annomuricin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167172783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annomuricin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annomuricin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167355397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-{2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Annomuricin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.